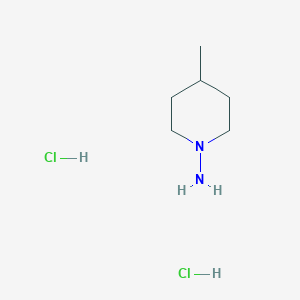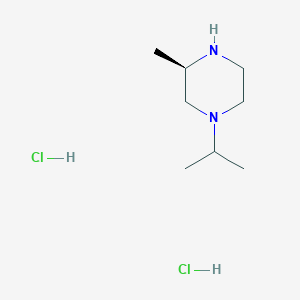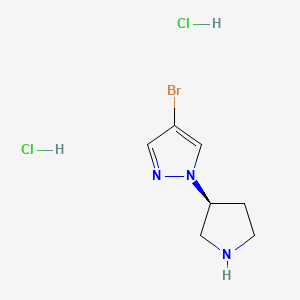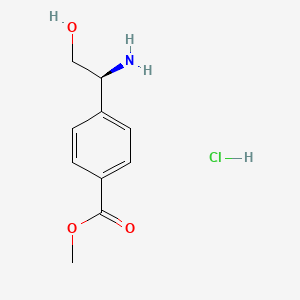
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl, also known as H-trans-4,5-Dehydro-DL-Lys-OH, is a synthetic amino acid derived from the naturally occurring amino acid, lysine. The synthesis of this compound is an important process for the production of pharmaceuticals and other compounds. It is used in a wide range of applications, from drug development to food science.
Scientific Research Applications
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent for peptide synthesis, and as a probe for studying protein-protein interactions. It is also used in the synthesis of peptide hormones and other biologically active compounds. In addition, H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been used in the development of drugs, such as the anti-cancer drug, imatinib.
Mechanism of Action
The mechanism of action of H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in protein synthesis. It is also thought to interact with other proteins and peptides, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and stimulate the immune system. It has also been shown to have anti-tumor activity in vitro and in vivo. In addition, H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been shown to increase the expression of certain genes involved in cellular growth and differentiation.
Advantages and Limitations for Lab Experiments
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has several advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound. In addition, it is highly soluble in aqueous solutions and has a wide range of applications. However, there are some limitations to using this compound in lab experiments. It is unstable in acidic solutions and can be degraded by light. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanisms of action of other compounds, such as peptides and proteins. In addition, it could be used to study the effects of various environmental factors on gene expression. Finally, it could be used to develop new methods for peptide synthesis and protein engineering.
Synthesis Methods
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl is synthesized through a process known as reductive amination. This process involves the reduction of an aldehyde or ketone group with an amine group. The reaction is catalyzed by a metal hydride such as sodium borohydride or lithium aluminum hydride. The resulting product is then isolated and purified by column chromatography.
properties
IUPAC Name |
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-SEPHDYHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

